2,5-Thiophenedicarboxylic acid, 3,4-bis(4-methylphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Thiophenedicarboxylic acid, 3,4-bis(4-methylphenyl)- is a complex organic compound that has garnered significant interest in various fields of scientific research. This compound is known for its unique chemical structure, which includes a thiophene ring substituted with carboxylic acid groups and bis(4-methylphenyl) groups. Its distinct properties make it a valuable building block in the synthesis of various materials and chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Thiophenedicarboxylic acid, 3,4-bis(4-methylphenyl)- typically involves the chlorination of adipic acid using thionyl chloride . This method is favored due to its efficiency and the high yield of the desired product. The reaction conditions often include a controlled temperature environment and the use of a solvent to facilitate the reaction.
Industrial Production Methods: In industrial settings, the production of this compound may involve a two-step melt polymerization process. This method is considered a green and semi-continuous process, which is advantageous for large-scale production . The process involves the use of bis(2-hydroxyethoxy)benzene and 1,4-cyclohexanedimethanol as sub-units, which are incorporated into the polymer matrix to enhance the properties of the final product.
Chemical Reactions Analysis
Types of Reactions: 2,5-Thiophenedicarboxylic acid, 3,4-bis(4-methylphenyl)- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and for synthesizing derivatives with specific functionalities.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reaction conditions typically involve controlled temperatures and the use of solvents to ensure the reactions proceed efficiently.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines. Substitution reactions often result in the formation of various substituted thiophene derivatives.
Scientific Research Applications
2,5-Thiophenedicarboxylic acid, 3,4-bis(4-methylphenyl)- has a wide range of applications in scientific research. It is used as a building block in the synthesis of fluorescent brightening agents, fungicides, and anti-cancer drugs . Additionally, it is employed in the preparation of coordination networks and polymers, which are valuable in materials science and engineering .
In the field of biology, this compound is studied for its potential as a therapeutic agent due to its unique chemical properties. In medicine, it is explored for its anti-cancer activity and its ability to act as a precursor for drug synthesis. Industrially, it is used in the production of eco-friendly polyesters and other materials with enhanced thermal and mechanical properties .
Mechanism of Action
The mechanism of action of 2,5-Thiophenedicarboxylic acid, 3,4-bis(4-methylphenyl)- involves its interaction with specific molecular targets and pathways. The compound’s carboxylic acid groups and thiophene ring play a crucial role in its reactivity and its ability to form coordination networks. These interactions are essential for its biological activity and its applications in materials science.
Comparison with Similar Compounds
Similar Compounds:
- 2,5-Dicarboxythiophene
- 3,4-Thiophenedicarboxylic acid
- 2,5-Furandicarboxylic acid
- Thieno[3,2-b]thiophene-2,5-dicarboxaldehyde
- 2,5-Thiophenedicarboxaldehyde
Uniqueness: Compared to similar compounds, 2,5-Thiophenedicarboxylic acid, 3,4-bis(4-methylphenyl)- stands out due to its unique substitution pattern and its ability to form stable coordination networks. This makes it particularly valuable in the synthesis of materials with specific properties, such as enhanced thermal stability and mechanical strength .
Properties
CAS No. |
62497-27-2 |
---|---|
Molecular Formula |
C20H16O4S |
Molecular Weight |
352.4 g/mol |
IUPAC Name |
3,4-bis(4-methylphenyl)thiophene-2,5-dicarboxylic acid |
InChI |
InChI=1S/C20H16O4S/c1-11-3-7-13(8-4-11)15-16(14-9-5-12(2)6-10-14)18(20(23)24)25-17(15)19(21)22/h3-10H,1-2H3,(H,21,22)(H,23,24) |
InChI Key |
RVFRVHAMDWVWLG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(SC(=C2C3=CC=C(C=C3)C)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.